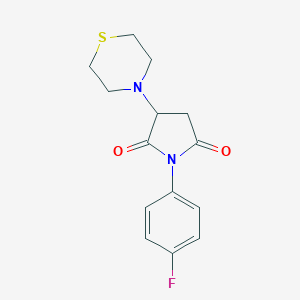
1-(4-fluorophenyl)-3-(thiomorpholin-4-yl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorophenyl)-3-(thiomorpholin-4-yl)pyrrolidine-2,5-dione is a chemical compound with a molecular formula of C12H14FNOS This compound is characterized by the presence of a fluorophenyl group and a thiomorpholinyl group attached to a pyrrolidinedione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-3-(thiomorpholin-4-yl)pyrrolidine-2,5-dione typically involves the reaction of 4-fluoroaniline with maleic anhydride to form an intermediate, which is then reacted with thiomorpholine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out at controlled temperatures to ensure optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-3-(thiomorpholin-4-yl)pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1-(4-fluorophenyl)-3-(thiomorpholin-4-yl)pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-3-(thiomorpholin-4-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione
- 1-(4-Chlorophenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione
- 1-(4-Fluorophenyl)-3-(4-piperidinyl)-2,5-pyrrolidinedione
Uniqueness
1-(4-fluorophenyl)-3-(thiomorpholin-4-yl)pyrrolidine-2,5-dione is unique due to the presence of both a fluorophenyl group and a thiomorpholinyl group, which confer specific chemical and biological properties
Properties
CAS No. |
313378-80-2 |
|---|---|
Molecular Formula |
C14H15FN2O2S |
Molecular Weight |
294.35g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-thiomorpholin-4-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C14H15FN2O2S/c15-10-1-3-11(4-2-10)17-13(18)9-12(14(17)19)16-5-7-20-8-6-16/h1-4,12H,5-9H2 |
InChI Key |
LLMKTDQDFYIJMW-UHFFFAOYSA-N |
SMILES |
C1CSCCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)F |
Canonical SMILES |
C1CSCCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)F |
solubility |
44.2 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


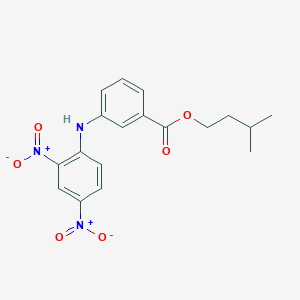
![N-({N'-[(1E)-6-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]HYDRAZINECARBONYL}METHYL)-N-PHENYLBENZENESULFONAMIDE](/img/structure/B387810.png)
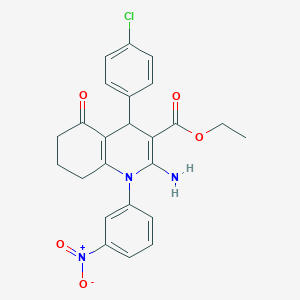
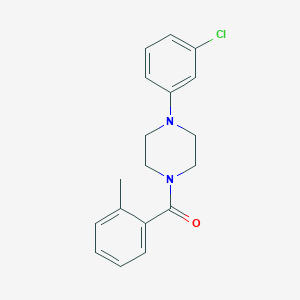
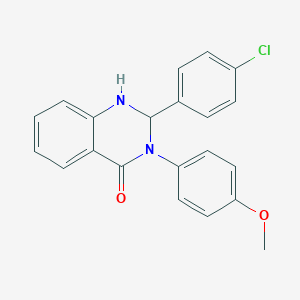
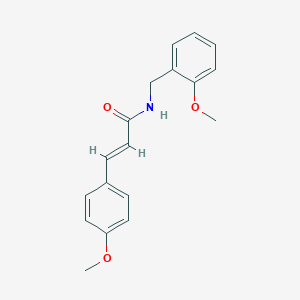
![1,3-BIS[(2-CHLOROPHENYL)METHYL]-5-NITRO-6-(PIPERIDIN-1-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE](/img/structure/B387821.png)
![4-{3-[(2,3-Dichlorobenzylidene)amino]imidazo[1,2-a]pyridin-2-yl}-2-methoxyphenol](/img/structure/B387822.png)
![(2Z,5Z)-5-({4-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE](/img/structure/B387823.png)
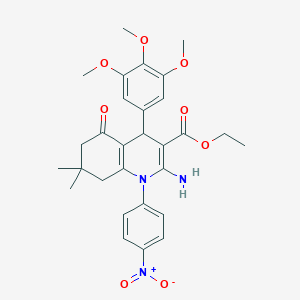
![4-fluoro-N'-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]benzohydrazide](/img/structure/B387826.png)
![5-[[5-(2,3-Dimethyl-4-nitrophenyl)furan-2-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B387827.png)
![N-[(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylideneamino]-2-(5-phenyltetrazol-1-yl)sulfanylacetamide](/img/structure/B387830.png)
![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenyl 2-chloro-4,5-difluorobenzoate](/img/structure/B387833.png)
